

# An In-depth Technical Guide to GRL-Series HIV-1 Protease Inhibitors

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## Compound of Interest

Compound Name: GRL-190-21

Cat. No.: B12363576

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Disclaimer: Publicly available information on the specific compound "**GRL-190-21**" is limited. This guide provides a comprehensive overview of the GRL series of novel nonpeptidic HIV-1 protease inhibitors, with a focus on well-characterized examples from the series, such as GRL-0739 and GRL-044, which are presumed to share core structural and functional properties with **GRL-190-21**.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical structure, properties, and biological activity of the GRL series of HIV-1 protease inhibitors.

## Chemical Structure and Properties

The GRL series of compounds are nonpeptidic HIV-1 protease inhibitors. A representative structure from the PDB, ligand GRL, provides insight into the core scaffold.

Systematic Name: [(3aS,5R,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] N-[(2S,3R)-3-hydroxy-4-[[4-(hydroxymethyl)phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]carbamate

Table 1: Chemical Properties of GRL Ligand

Property	Value
Molecular Formula	C29H40N2O7S
Molecular Weight	560.7 g/mol
Canonical SMILES	<chem>CC(C)CN(C--INVALID-LINK--NC(=O)O[C@@H]2C[C@@H]3CCO[C@@H]3C2"&gt;C@HO)S(=O)(=O)c4ccc(cc4)CO</chem>
InChI Key	InChI=1S/C29H40N2O7S/c1-20(2)17-31(39(35,36)25-10-8-22(19-32)9-11-25)18-27(33)26(14-21-6-4-3-5-7-21)30-29(34)38-24-15-23-12-13-37-28(23)16-24/h3-11,20,23-24,26-28,32-33H,12-19H2,1-2H3,(H,30,34)/t23-,24+,26-,27+,28+/m0/s1
Type	NON-POLYMER

## Biological Activity and Pharmacological Properties

The GRL series of compounds are potent inhibitors of HIV-1 protease, an enzyme essential for the replication of the Human Immunodeficiency Virus (HIV). These inhibitors are designed to be effective against both wild-type and multidrug-resistant strains of HIV-1.

**Mechanism of Action:** GRL compounds are competitive inhibitors that bind to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins, thereby halting the viral replication cycle. Molecular modeling suggests that these inhibitors make extensive van der Waals contacts with the protease.

Table 2: In Vitro Anti-HIV-1 Activity of Representative GRL Compounds

Compound	Target HIV-1 Strain	EC50 (μM)	CC50 (μM)	Reference
GRL-0739	Laboratory strains & primary isolates	0.0019 - 0.0036	21.0	
GRL-0739	Ritonavir-resistant variant	0.035	>21.0	
GRL-0739	Atazanavir-resistant variant	0.058	>21.0	
GRL-044	Wild-type HIV-1NL4-3	0.0000028 - 0.0000033	>10	
GRL-044	PI-resistant HIV-1 variants	0.000065 - 0.019	>10	

#### Pharmacological Attributes:

- **Activity against Resistant Strains:** GRL compounds have demonstrated high potency against a broad range of multi-drug resistant HIV-1 variants.
- **High Genetic Barrier to Resistance:** The development of viral resistance to some GRL compounds, like GRL-0739 and GRL-044, has been shown to be substantially delayed compared to other approved protease inhibitors.
- **CNS Penetration:** GRL-0739 has shown a desirable ability to penetrate the central nervous system in in vitro models, which is a significant advantage for treating HIV infection in the brain.
- **Effect of Serum Proteins:** The anti-HIV-1 activity of GRL-0739 is not significantly affected by nonspecific binding to human serum proteins.

## Experimental Protocols

**Objective:** To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the GRL compounds.

**Methodology:**

- Cell Lines: MT-4 cells are typically used for these assays.
- Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., HIV-1NL4-3) and clinical isolates are used.
- Procedure:
  - MT-4 cells are infected with a known amount of HIV-1.
  - The infected cells are then cultured in the presence of serial dilutions of the GRL compound.
  - After a set incubation period (e.g., 5 days), the amount of viral replication is quantified. This is often done by measuring the activity of viral reverse transcriptase or by p24 antigen capture ELISA.
  - The EC50 is calculated as the drug concentration that inhibits viral replication by 50%.
  - For cytotoxicity, uninfected MT-4 cells are cultured with serial dilutions of the GRL compound.
  - Cell viability is assessed using a colorimetric assay, such as the MTT assay.
  - The CC50 is the drug concentration that reduces cell viability by 50%.

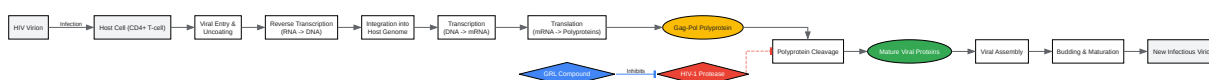
**Objective:** To evaluate the genetic barrier to resistance for GRL compounds.

**Methodology:**

- Cell Culture: A susceptible T-cell line (e.g., MT-4 cells) is infected with a wild-type HIV-1 strain.
- Drug Escalation: The infected cells are cultured in the presence of an initial sub-optimal concentration of the GRL compound.

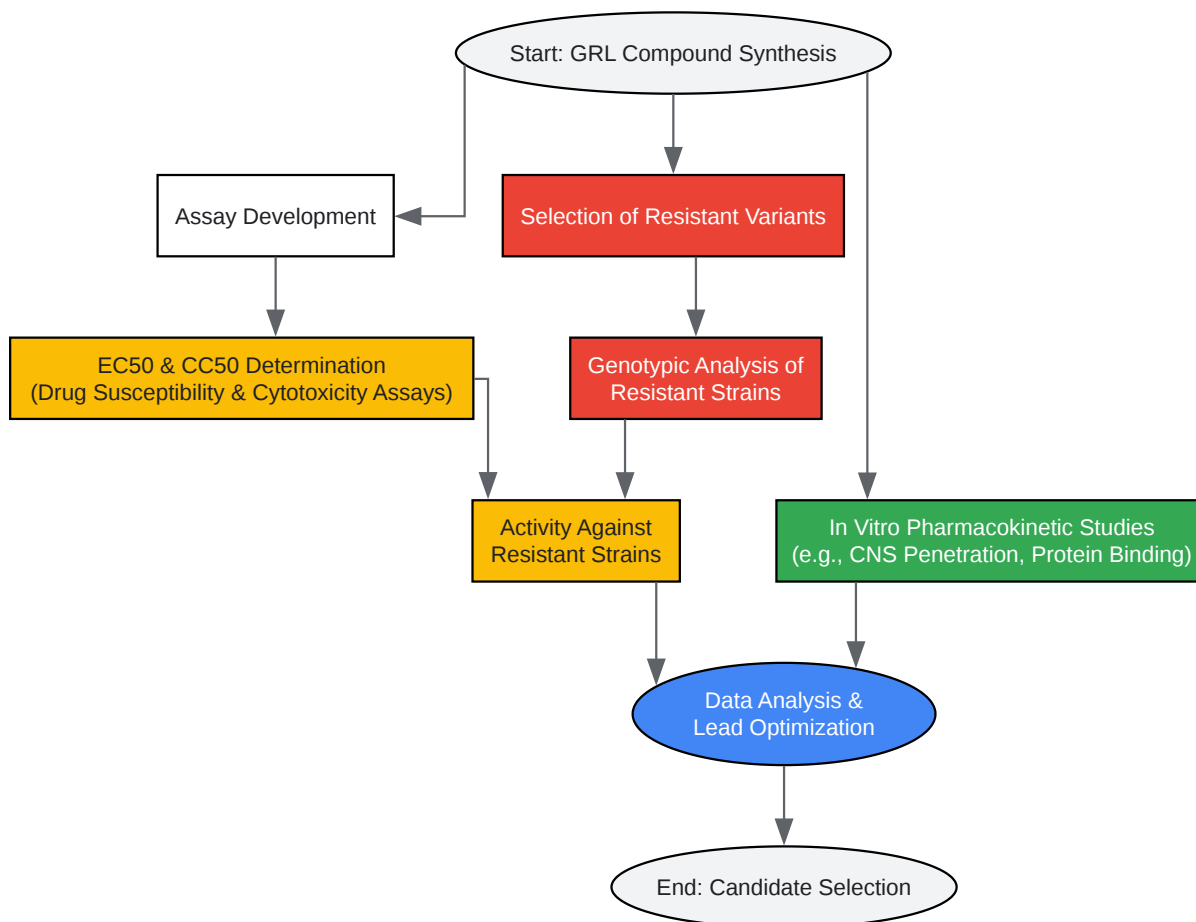
- **Monitoring:** Viral replication is monitored. When the virus shows signs of replication (breakthrough), the culture supernatant is used to infect fresh cells with a higher concentration of the drug.
- **Genotypic Analysis:** This process is continued for several passages. The proviral DNA from resistant viral strains is then sequenced to identify mutations in the protease gene that confer resistance.

## Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of GRL compounds in inhibiting HIV-1 replication.



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Caption: A generalized workflow for the preclinical evaluation of GRL compounds.

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